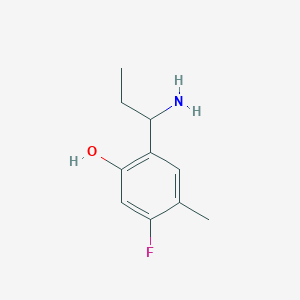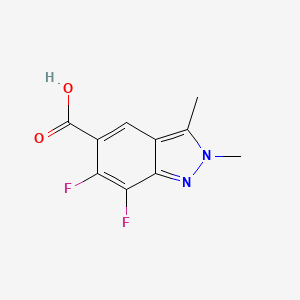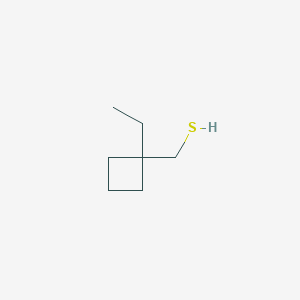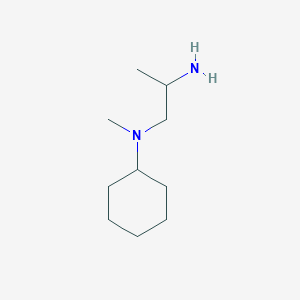
Propane, 1-(1-chloroethoxy)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloroethoxy)-2-methylpropane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, which means it contains both chlorine and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Chloroethoxy)-2-methylpropane can be synthesized through the reaction of 2-methylpropanol with 1-chloroethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of 1-(1-chloroethoxy)-2-methylpropane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps such as purification and distillation to remove any impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(1-Chloroethoxy)-2-methylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Substitution: Formation of 2-methylpropanol and other alcohols.
Oxidation: Formation of 2-methylpropanoic acid or 2-methylpropanal.
Reduction: Formation of 2-methylpropane.
科学的研究の応用
1-(1-Chloroethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-(1-chloroethoxy)-2-methylpropane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, while the ether group can form hydrogen bonds with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1-Chloro-2-ethoxyethane: Similar in structure but lacks the methyl group.
2-(1-Chloroethoxy)ethanol: Contains an additional hydroxyl group.
1-Chloroethyl chloroformate: Contains a carbonyl group instead of an ether group.
Uniqueness
1-(1-Chloroethoxy)-2-methylpropane is unique due to the presence of both a chlorine atom and an ether group, which allows it to participate in a variety of chemical reactions. Its structure also provides a balance between hydrophobic and hydrophilic properties, making it versatile for different applications.
特性
CAS番号 |
19865-33-9 |
|---|---|
分子式 |
C6H13ClO |
分子量 |
136.62 g/mol |
IUPAC名 |
1-(1-chloroethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H13ClO/c1-5(2)4-8-6(3)7/h5-6H,4H2,1-3H3 |
InChIキー |
WZABHPRWXNNDOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol](/img/structure/B13320913.png)
![3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one](/img/structure/B13320919.png)




![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13320966.png)


![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide](/img/structure/B13320975.png)
![2-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13320981.png)

![tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13320984.png)

